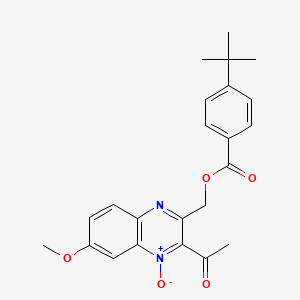
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide, also known as BMQ or ETP-46464, is a novel quinoxaline derivative that has garnered significant attention in the scientific community due to its potential applications in cancer research.
Mecanismo De Acción
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide exerts its anticancer effects by inhibiting the activity of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which plays a crucial role in the detoxification of reactive oxygen species (ROS) and other electrophilic compounds. By inhibiting NQO1, this compound increases the levels of ROS in cancer cells, leading to oxidative stress and ultimately cell death.
Biochemical and Physiological Effects
This compound has been found to induce apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. It has also been shown to modulate the immune response, leading to increased antitumor activity. In addition, this compound has been found to have low toxicity in normal cells, making it a potentially safe and effective anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide is its high selectivity for cancer cells, which reduces the risk of off-target effects. It also has a relatively long half-life, allowing for sustained inhibition of NQO1. However, this compound can be difficult to solubilize in aqueous solutions, which may limit its use in certain experiments.
Direcciones Futuras
There are several potential future directions for 2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide research. One avenue of investigation is the development of this compound analogs with improved solubility and bioavailability. Another direction is the exploration of this compound's potential in combination therapy with other anticancer agents. Additionally, further research is needed to elucidate the molecular mechanisms underlying this compound's effects on the immune system. Overall, this compound shows great promise as a novel anticancer agent, and further research is warranted to fully explore its potential.
Métodos De Síntesis
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide can be synthesized through a multistep process that involves the reaction of 2-acetyl-3-methoxyquinoxaline with tert-butyl 4-formylbenzoate, followed by the addition of methanol and hydrogen peroxide to form the final product. The synthesis method has been optimized to yield high purity and yield of this compound, making it suitable for further research.
Aplicaciones Científicas De Investigación
2-acetyl-3-(((4-(tert-butyl)benzoyl)oxy)methyl)-7-methoxyquinoxaline 1-oxide has been shown to have potential applications in cancer research, particularly in the treatment of solid tumors. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Studies have also shown that this compound can enhance the efficacy of existing chemotherapeutic agents, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
(3-acetyl-6-methoxy-4-oxidoquinoxalin-4-ium-2-yl)methyl 4-tert-butylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5/c1-14(26)21-19(24-18-11-10-17(29-5)12-20(18)25(21)28)13-30-22(27)15-6-8-16(9-7-15)23(2,3)4/h6-12H,13H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBXVOKUPWHPOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=[N+](C2=C(C=CC(=C2)OC)N=C1COC(=O)C3=CC=C(C=C3)C(C)(C)C)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-benzyl-2-{4-[(3,5-dimethylphenyl)sulfamoyl]phenoxy}-N-methylacetamide](/img/structure/B7695999.png)
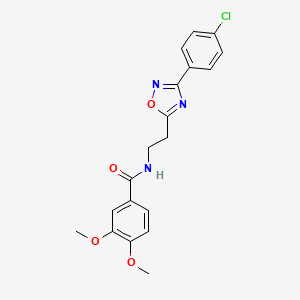
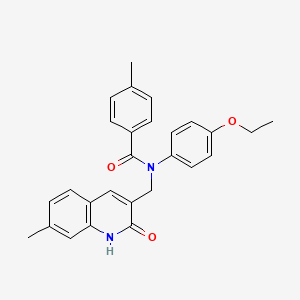
![4-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7696010.png)

![N,4-dimethyl-N-({N'-[(Z)-phenylmethylidene]hydrazinecarbonyl}methyl)benzene-1-sulfonamide](/img/structure/B7696024.png)
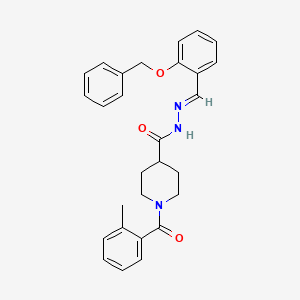
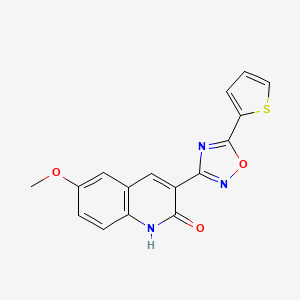
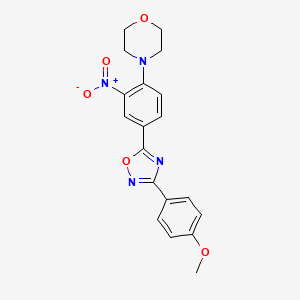
![4-chloro-N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7696056.png)

![4-(Methylamino)-1-phenyl-7-(trifluoromethyl)pyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B7696070.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7696077.png)